3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N5O/c1-12-13(2)23-16(14-3-4-14)24-17(12)26-9-7-25(8-10-26)15-5-6-27(18(15)28)11-19(20,21)22/h14-15H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOCGPIOSEPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3CCN(C3=O)CC(F)(F)F)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle.
Mode of Action
Compounds with similar structures have been shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target. This interaction can lead to changes in the target’s activity, potentially altering cellular processes.
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that this compound may affect pathways related to thecell cycle and cell proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting that this compound may also have potential anticancer effects.
Biological Activity
The compound 3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 433.46 g/mol. The presence of trifluoroethyl and cyclopropyl groups suggests potential interactions with various biological targets.
This compound is believed to exert its effects through several mechanisms:
- Phosphodiesterase Inhibition : Similar compounds have shown to inhibit phosphodiesterases (PDEs), particularly PDE4, which plays a critical role in inflammatory processes. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory responses and potentially providing therapeutic effects in conditions like asthma and COPD .
- Receptor Modulation : The presence of the piperazine moiety may allow for interaction with various G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular metabolism .
Biological Activity
The biological activities associated with this compound include:
- Antiinflammatory Effects : Research indicates that similar compounds can reduce inflammation by inhibiting the release of pro-inflammatory cytokines. For instance, PDE inhibitors have been shown to decrease eosinophil activity in animal models .
- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Case Studies
- PDE Inhibition Study : A study evaluated a structurally related PDE4 inhibitor that displayed significant anti-inflammatory effects in vivo. The compound reduced airway hyperreactivity in asthmatic models and improved lung histology .
- Antitumor Efficacy : A series of pyrimidine derivatives were tested for their cytotoxicity against cancer cell lines. Results indicated that modifications similar to those in the target compound enhanced antitumor activity, warranting further investigation into structure-activity relationships .
Data Table: Biological Activities
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Piperidine: The target compound’s piperazine ring (vs.
- Fluorination Patterns : While the evidence compounds feature fluorine on benzisoxazole or aryl rings (common in antipsychotics), the target’s trifluoroethyl group may reduce oxidative metabolism without direct receptor interaction.
- Core Heterocycles: The pyrrolidin-2-one core (target) vs. pyrido-pyrimidinone (evidence) suggests divergent scaffold priorities; the former may favor solubility, while the latter enhances rigidity for receptor fit.
Pharmacological Implications
- Target Compound: The cyclopropyl and dimethyl groups on the pyrimidine may sterically hinder off-target interactions, improving selectivity.
- Evidence Compounds : Benzisoxazole-piperidine derivatives (e.g., CAS 108855-18-1) are clinically validated for schizophrenia, with fluorination enhancing blood-brain barrier penetration . The absence of a benzisoxazole group in the target compound implies a different therapeutic focus.
Research Findings and Limitations
Data Gaps
Hypothetical Advantages
- Metabolic Stability: The trifluoroethyl group in the target compound may confer resistance to cytochrome P450-mediated degradation compared to non-fluorinated analogs.
- Selectivity : The cyclopropane-modified pyrimidine could reduce off-target effects relative to bulkier substituents in the evidence compounds.
Preparation Methods
Pyrimidine Core Functionalization
The 2-chloro-5,6-dimethylpyrimidin-4-amine intermediate is prepared via cyclocondensation of cyclopropylacetonitrile with dimethyl malonate under acidic conditions, followed by chlorination using phosphorus oxychloride. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <80°C: Incomplete cyclization |
| POCl3 Equivalents | 3.0 eq | <2.5 eq: Residual hydroxyl groups |
| Reaction Time | 8–10 h | <6 h: 30% yield reduction |
Piperazine Coupling
Nucleophilic aromatic substitution attaches piperazine to the pyrimidine core. Phase-transfer catalysis (PTC) significantly enhances efficiency:
Comparative studies show PTC improves yields from 50% (traditional methods) to >85% by mitigating piperazine dimerization.
Synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-2-one
Pyrrolidinone Ring Formation
A Donovan–Ward-type cyclization achieves the pyrrolidinone core. Recent advances utilize donor-acceptor (DA) cyclopropanes for stereocontrolled synthesis:
-
Catalyst: Sc(OTf)3 (5 mol%)
-
Solvent: Toluene/AcOH (4:1)
-
Temperature: 110°C, 12 h
-
Yield: 78% (two steps)
Trifluoroethylation Strategies
Direct N-alkylation competes with lactam ring-opening. Kinetic studies favor slow addition of 2,2,2-trifluoroethyl triflate under Schlenk conditions:
| Additive | Conversion (%) | Selectivity (N- vs O-alkylation) |
|---|---|---|
| None | 45 | 7:1 |
| 15-crown-5 | 88 | 12:1 |
| DABCO (1.0 eq) | 92 | 18:1 |
Final Coupling: Buchwald–Hartwig vs Nucleophilic Amination
Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling enables direct N-arylation but faces challenges with steric hindrance:
SNAr Displacement
Mitsunobu conditions overcome reactivity limitations:
Comparative Data:
| Method | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Buchwald–Hartwig | 110 | 18 | 67 | 95.2 |
| Mitsunobu | 0→25 | 48 | 82 | 98.7 |
| Thermal SNAr | 160 | 72 | 43 | 91.4 |
Process Optimization and Scale-Up Challenges
Purification Protocol Development
Crystallization remains superior to chromatography for industrial-scale production:
-
Solvent Screen: Ethanol/water (7:3) achieves 99.1% purity after two crops
-
Impurity Profile: <0.3% residual palladium (ICP-MS), <0.1% des-cyclopropyl analogue (HPLC)
Green Chemistry Metrics
| Metric | Laboratory Scale | Pilot Plant (50 kg) |
|---|---|---|
| PMI (kg/kg) | 128 | 34 |
| E-Factor | 86 | 19 |
| Solvent Recovery (%) | 72 | 94 |
Analytical Characterization and QC Specifications
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 3.72–3.68 (m, 4H, piperazine), 3.51 (q, J=9.6 Hz, 2H, CF3CH2), 2.89–2.84 (m, 4H, pyrrolidinone), 2.33 (s, 6H, CH3), 1.92–1.88 (m, 1H, cyclopropane)
-
13C NMR: 174.8 (C=O), 158.2 (C=N), 122.4 (q, J=277 Hz, CF3), 15.1 (cyclopropane)
Stability Indicating Methods
Forced degradation studies establish HPLC conditions:
| Stress Condition | Degradation Products | Resolution (Rs) |
|---|---|---|
| 0.1N HCl, 70°C, 1h | Hydrolysis at C3 | 2.1 |
| 3% H2O2, 25°C, 24h | N-Oxide formation | 1.8 |
| Light (1.2 million lux·h) | E/Z isomerization | 1.9 |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry. For example:
- Step 1 : Coupling of the pyrimidine and piperazine moieties using a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C under nitrogen .
- Step 2 : Introduction of the trifluoroethyl group via nucleophilic substitution, optimized using catalytic iodine or phase-transfer catalysts .
- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to isolate the target compound and separate impurities (e.g., unreacted intermediates) .
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl, trifluoroethyl groups) and piperazine linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidin-2-one ring conformation) using single-crystal diffraction .
Q. How can impurities be identified and quantified during synthesis?
- Methodological Answer :
- Impurity Profiling : Use HPLC-UV/DAD with a phenyl-hexyl column and method validation per ICH guidelines (e.g., linearity, LOQ ≤ 0.1%) .
- Degradation Studies : Stress testing (acid/base hydrolysis, thermal degradation) to identify labile sites (e.g., piperazine ring stability) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclopropane ring formation) .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., Bayesian optimization for yield improvement) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity (Kd) under standardized conditions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from divergent assay formats (e.g., cell-free vs. cell-based systems) .
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact pharmacokinetics?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
